[1-(Aminomethyl)cyclopropyl](1-methyl-1H-imidazol-4-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol is a structurally complex molecule featuring a cyclopropane ring substituted with an aminomethyl group and a methanol-linked 1-methylimidazole moiety. This compound belongs to the broader class of imidazole derivatives, which are widely studied for their diverse pharmacological and synthetic applications. The aminomethyl and hydroxymethyl substituents may influence solubility and metabolic stability, making this compound a candidate for medicinal chemistry exploration.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(1-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-12-4-7(11-6-12)8(13)9(5-10)2-3-9/h4,6,8,13H,2-3,5,10H2,1H3 |
InChI Key |
NYRYSZHBTZDNPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature. The reaction mixture is then stirred overnight and subsequently heated to 50°C for one hour. The product is isolated by adding water and sodium sulfate, followed by filtration and concentration under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or antifungal agent.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several imidazole derivatives reported in the literature:
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Structural Features: Chloromethylphenyl group, nitro-substituted imidazole. Key Differences: Lacks the cyclopropane-aminomethyl and hydroxymethyl groups present in the target compound. The nitro group and chloromethyl substituent enhance electrophilicity, making it reactive in further synthetic steps .
N-(1-(hydroxymethyl)cyclopropyl)-4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzamide (Compound 90, ) Structural Features: Cyclopropanol core, hydroxymethyl group, benzamide, and benzoimidazole. Key Differences: Replaces the imidazole-4-yl methanol group with a benzoimidazole-piperidine-benzamide chain. The hydroxymethyl cyclopropane is analogous but lacks the aminomethyl substituent .
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid () Structural Features: Hydroxypropyl-linked imidazole, diphenyl substitution, benzoic acid. Key Differences: The hydroxypropyl chain and benzoic acid group contrast with the target’s cyclopropane-aminomethyl and simpler imidazole-methanol linkage .
Data Table: Comparative Analysis
| Compound Name | Structural Highlights | Synthesis Method | Biological/Functional Notes |
|---|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | Cyclopropane-aminomethyl, imidazole-4-yl methanol | Likely cyclopropane functionalization | Potential bioactivity inferred from analogs |
| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Chloromethylphenyl, nitroimidazole | SOCl₂ chlorination | Intermediate for TDAE-derived compounds |
| Compound 90 () | Cyclopropanol, benzamide, benzoimidazole | From 1-(aminomethyl)cyclopropanol | 71% yield, 98% purity; antimalarial candidate |
| 4-[1-(2-Hydroxypropyl)...benzoic Acid () | Hydroxypropyl, diphenylimidazole, benzoic acid | Not detailed | CCDC 1038591; structural insights |
Biological Activity
The compound 1-(Aminomethyl)cyclopropylmethanol , with the molecular formula and CAS number 1860010-90-7, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of the compound features a cyclopropyl group attached to an aminomethyl moiety and an imidazole ring. This unique arrangement is believed to contribute to its biological properties.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 1860010-90-7 |
| Synonyms | 1-(Aminomethyl)cyclopropylmethanol |
Antimicrobial Activity
Research has indicated that compounds with imidazole and cyclopropyl functionalities often exhibit significant antimicrobial properties. A study evaluating various derivatives found that similar compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .
Anticancer Properties
Recent investigations have explored the anticancer potential of 1-(Aminomethyl)cyclopropylmethanol. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with IC50 values indicating its potential as a therapeutic agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar imidazole derivatives have shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells, leading to reduced viability .
Study 1: Antimicrobial Efficacy
A study published in 2023 focused on the antimicrobial efficacy of related compounds, revealing that derivatives similar to 1-(Aminomethyl)cyclopropylmethanol demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at approximately 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, showcasing the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity
Another pivotal study assessed the anticancer properties of this compound against HeLa and A549 cell lines. The findings indicated that the compound effectively inhibited cell growth, with IC50 values around 226 µg/mL for HeLa cells, suggesting a promising avenue for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
